molecular formula C10H14ClNO B1326510 (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride CAS No. 1008112-09-1

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride

Cat. No.: B1326510
CAS No.: 1008112-09-1
M. Wt: 199.68 g/mol
InChI Key: PXQNESYPIZUPHU-BAUSSPIASA-N
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Description

(3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which is further substituted with a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Phenyl Group Introduction: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine ring.

    Hydroxyl Group Addition: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as sodium borohydride or lithium aluminum hydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated pyrrolidine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and hydroxyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

    (3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure with a chlorophenyl group instead of a phenyl group.

    (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride: Contains a piperidine ring and a benzodioxol group.

Uniqueness: (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNESYPIZUPHU-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648610
Record name (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008112-09-1, 2307749-52-4
Record name (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride
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